BenchChemオンラインストアへようこそ!

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Kinase inhibition Structure-activity relationship Regioisomer comparator

Procure CAS 946323-85-9 for definitive kinase selectivity profiling. This 3,4-dimethoxybenzoyl-piperazinylpyrimidine is structurally distinct from the 3,5-dimethoxy regioisomer (CAS 946371-57-9), enabling head-to-head SAR across PDGFR family kinases. Incorporates the Vesnarinone PDE3 pharmacophore in a pyrimidine scaffold—a scaffold-hopping entry for cardiotonic discovery. The 6-ethoxy group serves as a metabolic probe for CYP450-mediated O-deethylation. ≥90% purity by LCMS and 1H NMR. Ideal for TNBC (MDA-MB-468) cytotoxicity panels, kinase selectivity screening, and DMPK profiling.

Molecular Formula C20H26N4O4
Molecular Weight 386.452
CAS No. 946323-85-9
Cat. No. B2910822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
CAS946323-85-9
Molecular FormulaC20H26N4O4
Molecular Weight386.452
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-8-10-24(11-9-23)20(25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3
InChIKeyLKMDAJQZLGVWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946323-85-9): Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement


4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946323-85-9) is a synthetic small molecule (MF: C20H26N4O4, MW: 386.45 g/mol) belonging to the piperazinylpyrimidine class, a scaffold extensively investigated for kinase inhibition and antiproliferative activity [1][2]. The compound features a 6-ethoxy-2-methylpyrimidine core linked via a piperazine spacer to a 3,4-dimethoxybenzoyl moiety. Its closest structural comparator is the 3,5-dimethoxy regioisomer (CAS 946371-57-9), which differs only in the substitution pattern on the benzoyl ring. Broader in-class analogs include the piperazinylpyrimidine kinase inhibitor PF-4708671 (S6K1 inhibitor, Ki = 20 nM) and the cardiotonic agent Vesnarinone, which shares the 3,4-dimethoxybenzoyl-piperazine pharmacophore. The compound is catalogued in commercial screening libraries (e.g., Life Chemicals, Cat. F2442-0083) with ≥90% purity confirmed by LCMS and 400 MHz ¹H NMR . Despite limited published bioactivity data specific to this exact structure in the public domain, its scaffold architecture places it within a well-validated chemical space for kinase-focused drug discovery programs.

Why Piperazinylpyrimidines Are Not Interchangeable: Evidence-Based Differentiation of CAS 946323-85-9


Piperazinylpyrimidine derivatives exhibit highly divergent biological profiles that are exquisitely sensitive to seemingly minor structural perturbations. In the seminal structure-activity relationship (SAR) study by Shallal and Russu (2011), a series of piperazinylpyrimidine analogs were profiled against the NCI-60 cell line panel, revealing that compounds with identical core scaffolds but different substituents displayed profoundly different cellular sensitivity fingerprints [1]. For instance, Compound 4 in that series showed selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms, while Compound 15 demonstrated preferential growth inhibition of MDA-MB-468 triple-negative breast cancer cells—differences driven entirely by peripheral substituent variation [1]. The 3,4-dimethoxybenzoyl moiety present in CAS 946323-85-9 has been independently associated with phosphodiesterase 3 (PDE3) inhibition and ion-channel modulation in the cardiotonic agent Vesnarinone, whereas the analogous 3,5-dimethoxy regioisomer (CAS 946371-57-9) may exhibit a distinct target engagement profile simply by virtue of altered hydrogen-bonding geometry and steric presentation [2]. Generic substitution based solely on core scaffold similarity therefore carries a high risk of altered potency, shifted selectivity, or complete loss of desired biological activity.

Quantitative Differentiation Evidence for 4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946323-85-9)


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Benzoyl Substitution Pattern and Predicted Target Engagement Divergence

CAS 946323-85-9 bears a 3,4-dimethoxybenzoyl substituent, distinguishing it from its nearest commercially available analog, the 3,5-dimethoxy regioisomer (CAS 946371-57-9; Molecular Formula: C20H26N4O4, identical MW: 386.45) . In piperazinylpyrimidine SAR studies, the position of methoxy substituents on the benzoyl ring directly modulates hydrogen-bond acceptor geometry and steric bulk presented to kinase hinge regions and hydrophobic pockets [1]. The 3,4-dimethoxy pattern presents a catechol-like vicinal dioxygen arrangement capable of bidentate metal chelation or dual hydrogen-bonding, whereas the 3,5-meta pattern precludes such interactions. In the broader piperazinylpyrimidine class, methoxy positional isomerism has been shown to drive selectivity shifts >10-fold between kinase subfamily members (e.g., PDGFR vs. CK1) [1].

Kinase inhibition Structure-activity relationship Regioisomer comparator

Physicochemical Differentiation: Ethoxy vs. Methoxy at Pyrimidine C6 and Impact on Lipophilicity and Metabolic Stability

The compound incorporates a 6-ethoxy substituent on the pyrimidine ring (cLogP ≈ 2.32, ZINC120172031), which differentiates it from common in-class analogs bearing smaller alkoxy groups. Replacement of the ethoxy with a methoxy group reduces calculated logP by approximately 0.5–0.7 log units based on fragment-based π-contribution values (Δπ ≈ +0.5 per methylene extension) [1]. This lipophilicity increment modulates membrane permeability potential while retaining aqueous solubility within acceptable ranges for cell-based assays. Furthermore, the ethoxy group presents a distinct metabolic liability profile compared to methoxy: O-deethylation by CYP450 isoforms (predominantly CYP2E1 and CYP1A2) proceeds at rates that differ from O-demethylation, potentially conferring differentiated metabolic half-life in hepatic microsome assays [2].

Physicochemical profiling Metabolic stability logP comparison

Analytical Identity Confirmation: LCMS and ¹H NMR Purity Benchmarking Against In-Class Screening Compounds

CAS 946323-85-9 is supplied by Life Chemicals (Catalog F2442-0083) with a documented purity specification of ≥90% as determined by LCMS and 400 MHz ¹H NMR . This analytical characterization standard aligns with the vendor's quality control framework applied across its >500,000 HTS compounds, providing a verifiable purity benchmark for procurement decisions. In contrast, several close structural analogs available from alternative suppliers lack publicly disclosed, batch-specific analytical certificates. The availability of LCMS and NMR confirmation reduces the risk of purchasing mis-synthesized or degraded material—a non-trivial concern given that piperazinylpyrimidines with ethoxy substituents can undergo hydrolytic degradation under improper storage conditions [1].

Quality control Purity specification Procurement validation

Scaffold-Class Kinase Selectivity: Differential PDGFR Family Mutant vs. Wild-Type Targeting Propensity

Although direct kinase profiling data for CAS 946323-85-9 have not been publicly disclosed, the piperazinylpyrimidine scaffold to which it belongs has been demonstrated to exhibit a therapeutically relevant selectivity pattern: preferential inhibition of oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA) over their wild-type isoforms. In the Shallal & Russu (2011) study, Compound 4—a close structural congener within the same piperazinylpyrimidine series—showed a selective tendency to bind to and/or inhibit certain KIT and PDGFRA mutants compared to wild-type, with this differential activity being relevant to tumors harboring drug-resistant kinase mutations [1]. The 3,4-dimethoxybenzoyl moiety present in CAS 946323-85-9 is hypothesized to contribute to this mutant selectivity through differential hydrogen-bonding interactions with the mutant kinase conformation [1][2].

Kinase selectivity Mutant-specific inhibition PDGFR family

Application Scenarios for 4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine (CAS 946323-85-9) Based on Differentiated Evidence


Kinase Selectivity Profiling: Mutant vs. Wild-Type PDGFR Family Screening Campaigns

Research groups investigating differential kinase inhibition across PDGFR family members (KIT, PDGFRA, PDGFRB) and their clinically relevant mutants should prioritize CAS 946323-85-9. The piperazinylpyrimidine scaffold has demonstrated a propensity for mutant-selective binding within this kinase subfamily [1]. The 3,4-dimethoxybenzoyl substituent provides a hydrogen-bonding geometry distinct from the 3,5-dimethoxy regioisomer, making this compound a valuable probe for dissecting the contribution of benzoyl substitution pattern to kinase selectivity. Head-to-head profiling of CAS 946323-85-9 against CAS 946371-57-9 (the 3,5-dimethoxy regioisomer) in a panel of wild-type and mutant PDGFR family kinases would directly quantify the contribution of methoxy positional isomerism to target engagement.

Triple-Negative Breast Cancer (TNBC) Cell Line Sensitivity Screening

The Shallal & Russu study identified MDA-MB-468 (a triple-negative/basal-like breast carcinoma line) as among the most sensitive cell lines to piperazinylpyrimidine derivatives, with distinct structure-dependent sensitivity patterns observed across the NCI-60 panel [1]. CAS 946323-85-9, with its unique combination of 6-ethoxy and 3,4-dimethoxybenzoyl substituents, represents a structurally differentiated entry point for expanding the SAR around TNBC-relevant piperazinylpyrimidines. Procurement of this specific compound enables comparative cytotoxicity profiling against MDA-MB-468 and other breast cancer lines to establish whether the 3,4-dimethoxy (vs. 3,5-dimethoxy) substitution pattern confers differential antiproliferative potency.

Metabolic Stability Assessment: O-Deethylation Liability in Hepatic Microsome Assays

The 6-ethoxy substituent on the pyrimidine ring of CAS 946323-85-9 presents a predicted metabolic soft spot susceptible to CYP450-mediated O-deethylation, with a calculated logP of approximately 2.32 [1][2]. This compound is suitable for inclusion in metabolic stability panels where the impact of alkoxy chain length (ethoxy vs. methoxy vs. isopropoxy) on intrinsic clearance is being systematically evaluated. Comparative incubation of CAS 946323-85-9 alongside its hypothetical 6-methoxy analog in human, mouse, and rat liver microsomes would directly quantify the metabolic penalty or advantage conferred by the ethyl-to-methyl substitution at the pyrimidine C6 position.

Chemical Probe Development: 3,4-Dimethoxybenzoyl Pharmacophore Validation in PDE3/Cardiotonic Screening

The 3,4-dimethoxybenzoyl-piperazine motif is a recognized pharmacophore in cardiotonic agents such as Vesnarinone (OPC-8212), a mixed PDE3 inhibitor and ion-channel modulator [1]. CAS 946323-85-9 incorporates this pharmacophore within a pyrimidine context rather than the quinolinone context of Vesnarinone, offering a scaffold-hopping opportunity for PDE3 inhibitor discovery. Procurement of this compound enables evaluation of whether the 3,4-dimethoxybenzoyl-piperazine PDE3 pharmacophore retains activity when presented on a pyrimidine core, potentially yielding novel PDE3 inhibitors with differentiated physicochemical and pharmacokinetic properties.

Quote Request

Request a Quote for 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.